m-PEG6-NHS ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

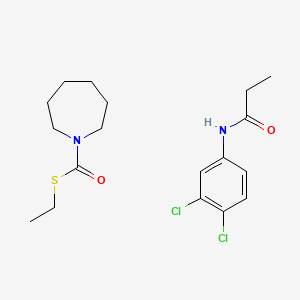

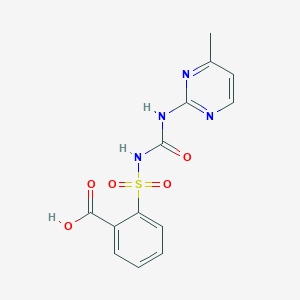

M-PEG6-NHS ester is a non-cleavable 6 unit PEG ADC linker . It is used in the synthesis of antibody-drug conjugates (ADCs) and can also be used in the synthesis of PROTACs . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Synthesis Analysis

The synthesis of m-PEG6-NHS ester involves the use of a non-cleavable 6 unit PEG ADC linker . This linker is used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs .Molecular Structure Analysis

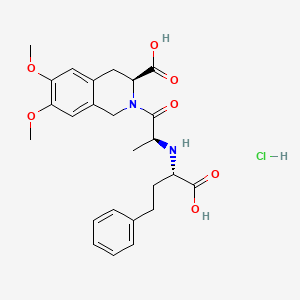

The molecular weight of m-PEG6-NHS ester is 421.44 and its formula is C18H31NO10 . The InChI key is KIIPLYSZOISNAS-UHFFFAOYSA-N .Chemical Reactions Analysis

M-PEG6-NHS ester is used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis

M-PEG6-NHS ester is a liquid that appears colorless to light yellow . . It is stored at -20°C for 3 years or at 4°C for 2 years .科学的研究の応用

Protein PEGylation

m-PEG6-NHS ester is used in the process of PEGylation, which involves the covalent attachment of polyethylene glycol (PEG) to proteins . PEGylation can increase the solubility and stability of proteins, reduce their immunogenicity, and extend their circulating half-life .

Drug Delivery

m-PEG6-NHS ester can be used to deliver targeted drugs through lipid bilayers . The hydrophilic PEG spacer increases solubility in aqueous media, which can enhance the delivery efficiency of the drug .

Reduction of Non-Specific Binding

The attachment of m-PEG6-NHS ester to proteins and other biomolecules can reduce non-specific protein binding or cell adhesion . This can be particularly useful in bioengineering and biomedical research.

Crosslinking

m-PEG6-NHS ester is a heterobifunctional crosslinker with an ethylene oxide spacer for linking amine- to sulfhydryl-containing compounds or biomolecules . This can be used in various fields such as bioconjugation, material science, and drug delivery.

Surface Modification

The hydrophilic nature of m-PEG6-NHS ester makes it suitable for surface modification. It can be used to modify surfaces to make them more biocompatible or to alter their physical and chemical properties .

Labeling of Biomolecules

The NHS ester group in m-PEG6-NHS ester can react with primary amines (-NH2) present in proteins, amine-modified oligonucleotides, and other amine-containing molecules . This makes it a useful tool for labeling these biomolecules for various research applications.

作用機序

Target of Action

The primary target of m-PEG6-NHS ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These primary amines are prevalent in biological systems, making them ideal targets for the action of m-PEG6-NHS ester.

Mode of Action

m-PEG6-NHS ester is a non-cleavable 6 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . The NHS ester group in the compound reacts with the primary amines of proteins to form stable amide bonds . This reaction allows the compound to attach to its targets and modify their properties.

Biochemical Pathways

The primary biochemical pathway involved in the action of m-PEG6-NHS ester is the ubiquitin-proteasome system . This system is exploited by PROTACs, which contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The action of m-PEG6-NHS ester in the synthesis of PROTACs allows for the selective degradation of target proteins .

Pharmacokinetics

It’s known that the hydrophilic peg spacer in the compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the action of m-PEG6-NHS ester is the formation of antibody-drug conjugates (ADCs) or PROTACs . These molecules have a wide range of applications in biomedical research, particularly in the development of targeted therapy drugs . The ability of m-PEG6-NHS ester to selectively target and modify proteins allows for the precise manipulation of biological systems.

Action Environment

The action of m-PEG6-NHS ester is influenced by various environmental factors. For instance, the reaction between the NHS ester group and primary amines occurs efficiently in neutral or weakly alkaline buffers . Additionally, the stability of the compound is affected by temperature, with recommended storage conditions being -20°C for the pure form .

Safety and Hazards

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO10/c1-23-6-7-25-10-11-27-14-15-28-13-12-26-9-8-24-5-4-18(22)29-19-16(20)2-3-17(19)21/h2-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIIPLYSZOISNAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

m-PEG6-NHS ester | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4s)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4h-[1,2,4]triazolo[4,3-A][1,4]benzodiazepin-4-Yl]-N-Ethylacetamide](/img/structure/B609211.png)